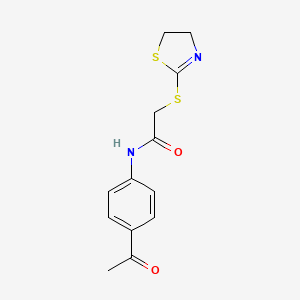

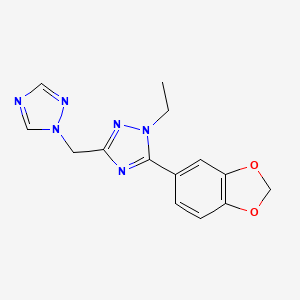

![molecular formula C18H20N4O2 B5637171 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound “N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide” is a member of the class of compounds known for incorporating both quinoline and oxadiazole moieties. These structural elements are prevalent in molecules exhibiting a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The combination of quinoline and oxadiazole structures is of significant interest in medicinal chemistry due to their potential biological activities and their role as surrogates or bioisosteres for various functional groups like carboxylic acids, esters, and carboxamides.

Synthesis Analysis

The synthesis of compounds containing the quinoline and oxadiazole rings often involves strategic methodologies that allow for the introduction of diverse substituents, aiming to explore the pharmacological potential of these moieties. A common approach for the synthesis includes the use of starting materials that readily incorporate the desired structural features through cyclization reactions, NMR, and Mass spectral data for structural confirmation (Kethireddy et al., 2017).

Mécanisme D'action

The mechanism of action of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its biological target. For example, some 1,3,4-oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities, potentially related to the suppression of prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, N-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl ethanamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Orientations Futures

The future directions for research on 1,3,4-oxadiazoles are promising. They have been successfully utilized in various applications and have shown potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Further refinement of 1,3,4-oxadiazole as anti-infective agents is a valuable direction for future research .

Propriétés

IUPAC Name |

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-5-15-21-22-16(24-15)9-19-18(23)17-11(3)12(4)20-14-7-6-10(2)8-13(14)17/h6-8H,5,9H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSGFUFUUKTFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CNC(=O)C2=C3C=C(C=CC3=NC(=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

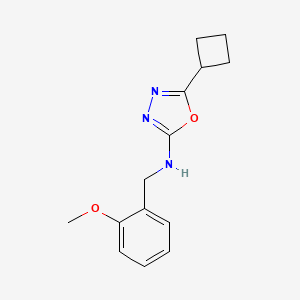

![7-methoxy-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5637090.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)

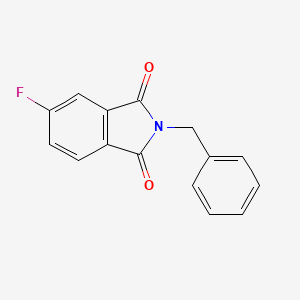

![2-methyl-3-nitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)

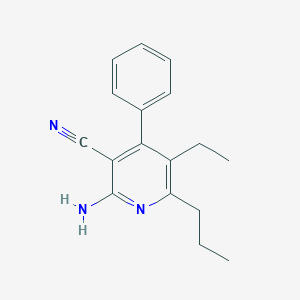

![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)

![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)

![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)

![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)